2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate
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Overview
Description
2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a 3-methylphenyl group attached to an isoindole core with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 3-methylbenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the isoindole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylphenyl)-1H-indole-5-carboximidamide
- 3-Methylphenylalanine
Uniqueness
2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate is unique due to its specific structural features and the presence of both the isoindole core and the 3-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate is a derivative of isoindole that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data regarding its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H13NO3
- Molecular Weight : 245.26 g/mol
Anticancer Activity
Research indicates that compounds within the isoindole class, including this compound, exhibit significant anticancer properties. A study highlighted that derivatives of isoindoles act as potent inhibitors of PARP (Poly (ADP-ribose) polymerase), which is crucial in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, particularly in tumors with BRCA mutations .
Table 1: Anticancer Activity Data
Compound | Target | IC50 (µM) | Mechanism |
---|---|---|---|
2-(3-Methylphenyl)-3-oxo... | PARP | 0.5 - 1.5 | Inhibition of DNA repair |
Other Isoindoles | Various | Varies | Various |
Antimicrobial Activity
In addition to anticancer effects, the compound has demonstrated antimicrobial activity against several bacterial strains. A comparative study showed that certain isoindole derivatives had Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics such as ampicillin and streptomycin .
Table 2: Antimicrobial Activity Data
Bacterial Strain | MIC (mg/mL) | Comparison with Ampicillin |
---|---|---|
E. coli | 0.015 | More potent |
S. aureus | 0.008 | More potent |
B. cereus | 0.004 | More potent |
Case Study 1: Cancer Treatment
A clinical study involving patients with advanced breast cancer treated with isoindole derivatives showed a marked improvement in tumor regression rates compared to those receiving standard chemotherapy . The study reported that patients exhibited fewer side effects due to the targeted nature of the compound.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, a series of isoindole derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-(3-Methylphenyl)-3-oxo... exhibited superior antibacterial activity against resistant strains like E. coli and Klebsiella pneumoniae, suggesting potential for development into new antibiotic therapies .
The biological activity of 2-(3-Methylphenyl)-3-oxo... can be attributed to its ability to interfere with critical cellular pathways:
- PARP Inhibition : By inhibiting PARP enzymes, the compound disrupts DNA repair processes in cancer cells, leading to increased apoptosis.
- Cell Membrane Disruption : The compound may interact with bacterial cell membranes, causing permeability changes that lead to cell lysis.
Properties
CAS No. |
436093-40-2 |
---|---|
Molecular Formula |
C16H12NO3- |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
2-(3-methylphenyl)-3-oxo-1H-isoindole-4-carboxylate |
InChI |
InChI=1S/C16H13NO3/c1-10-4-2-6-12(8-10)17-9-11-5-3-7-13(16(19)20)14(11)15(17)18/h2-8H,9H2,1H3,(H,19,20)/p-1 |
InChI Key |
JZLZGTHXFPVQGW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC3=C(C2=O)C(=CC=C3)C(=O)[O-] |
Origin of Product |
United States |
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